molecular formula C10H10N2O2 B064990 Ethyl 1H-benzo[d]imidazole-7-carboxylate CAS No. 167487-83-4

Ethyl 1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B064990
CAS No.: 167487-83-4
M. Wt: 190.2 g/mol
InChI Key: BIROFVBTDWNLKU-UHFFFAOYSA-N
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Description

Ethyl 1H-benzo[d]imidazole-7-carboxylate is an organic compound with the molecular formula C10H10N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H-benzo[d]imidazole-7-carboxylate typically involves the cyclization of amido-nitriles or the condensation of aldehydes with dicarbonyl compounds. One common method involves the reaction of ethyl glyoxalate with hydroxylamine to form an N-oxide intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization or condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-benzo[d]imidazole-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of organic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl 1H-benzo[d]imidazole-7-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal and antiviral agent.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

Ethyl 1H-benzo[d]imidazole-7-carboxylate can be compared with other benzimidazole derivatives, such as:

  • Mthis compound
  • Propyl 1H-benzo[d]imidazole-7-carboxylate
  • Butyl 1H-benzo[d]imidazole-7-carboxylate

These compounds share similar chemical structures but differ in their alkyl substituents, which can influence their chemical reactivity and biological activities. This compound is unique due to its specific ethyl group, which can affect its solubility, stability, and overall performance in various applications .

Properties

IUPAC Name

ethyl 1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-4-3-5-8-9(7)12-6-11-8/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIROFVBTDWNLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30525099
Record name Ethyl 1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30525099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167487-83-4
Record name Ethyl 1H-benzimidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30525099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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